molecular formula C12H11Cl6N3 B14247050 2',3',5',6'-Tetrachloro-4-(dimethylamino)-1,4'-bipyridin-1-ium dichloride CAS No. 424827-89-4

2',3',5',6'-Tetrachloro-4-(dimethylamino)-1,4'-bipyridin-1-ium dichloride

Cat. No.: B14247050
CAS No.: 424827-89-4
M. Wt: 409.9 g/mol
InChI Key: ZNHYZTDBZBVELT-UHFFFAOYSA-M
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Description

2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of a bipyridine derivative with chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the bipyridine ring.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloro-bipyridine derivatives, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and dimethylamino group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrachloro-4-pyridinethiol
  • 2,3,5,6-Tetrachloroterephthaloyl chloride

Uniqueness

Compared to similar compounds, 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is unique due to its bipyridine structure and the presence of a dimethylamino group

Properties

CAS No.

424827-89-4

Molecular Formula

C12H11Cl6N3

Molecular Weight

409.9 g/mol

IUPAC Name

N,N-dimethyl-1-(2,3,5,6-tetrachloropyridin-1-ium-4-yl)pyridin-1-ium-4-amine;dichloride

InChI

InChI=1S/C12H10Cl4N3.2ClH/c1-18(2)7-3-5-19(6-4-7)10-8(13)11(15)17-12(16)9(10)14;;/h3-6H,1-2H3;2*1H/q+1;;/p-1

InChI Key

ZNHYZTDBZBVELT-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C2=C(C(=[NH+]C(=C2Cl)Cl)Cl)Cl.[Cl-].[Cl-]

Origin of Product

United States

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